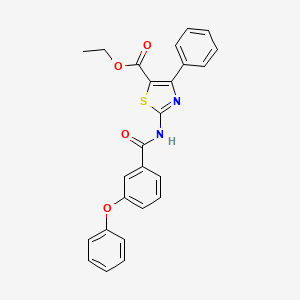

ethyl 2-(3-phenoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(3-phenoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4S/c1-2-30-24(29)22-21(17-10-5-3-6-11-17)26-25(32-22)27-23(28)18-12-9-15-20(16-18)31-19-13-7-4-8-14-19/h3-16H,2H2,1H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFAAKBBFUPJLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-phenoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions. This step forms the core thiazole structure.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst, such as aluminum chloride.

Attachment of the Phenoxybenzamido Group: The phenoxybenzamido group can be introduced through an amide coupling reaction between 3-phenoxybenzoic acid and the thiazole derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-phenoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide or ester groups.

Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzamido groups using nucleophiles like amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced amides, alcohols

Substitution: Substituted phenoxy or benzamido derivatives

Hydrolysis: Carboxylic acids

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 2-(3-phenoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Thiazole-5-Carboxylates

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., –NO₂ in ) may enhance electrophilicity, whereas electron-donating groups (e.g., –O–C₆H₅ in the target compound) could influence binding interactions.

- Pharmacophore Diversity: The 3-phenoxybenzamido group distinguishes the target compound from analogs like TEI-6720, which has a simpler 4-hydroxyphenyl substituent linked to xanthine oxidase inhibition .

Pharmacological and Physicochemical Properties

Biological Activity

Ethyl 2-(3-phenoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate is a compound belonging to the thiazole family, known for its diverse biological activities. The thiazole moiety is characterized by a five-membered heterocyclic ring that contains nitrogen and sulfur, contributing significantly to the compound's pharmacological properties. This article explores the biological activity, synthesis, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Thiazole Ring : A central feature that enhances biological reactivity.

- Carboxylate Group : Contributes to solubility and potential interactions with biological targets.

- Phenoxybenzamido Substituent : May enhance binding affinity to specific proteins involved in disease pathways.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of the thiazole ring.

- Introduction of the phenoxybenzamido group through amide coupling.

- Final esterification to yield the desired product.

Alternative methods such as microwave-assisted synthesis have been explored to improve yields and reduce reaction times .

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation. In molecular docking studies, it was found to bind effectively to proteins involved in cancer pathways, particularly those related to tumor growth and metastasis .

The compound's mechanism of action is primarily attributed to its ability to interact with specific enzymes and receptors:

- SIRT2 Inhibition : Recent studies identified thiazole derivatives as SIRT2 inhibitors, leading to increased acetylation of α-tubulin in treated cells, which is associated with reduced cell viability in cancer models .

- Hydrophobic Interactions : The binding interactions are driven by hydrophobic contacts and hydrogen bonding, enhancing its therapeutic potential .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-(4-chlorobenzamido)-4-phenylthiazole-5-carboxylate | Chlorine instead of phenoxy | Potentially different anticancer activity due to chlorine's properties |

| Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate | Methyl group instead of phenoxy | May exhibit altered lipophilicity and metabolic stability |

| Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylate | Nitro group at para position | Similar activity but different binding profiles due to positional variation |

This table highlights how variations in substituents can alter biological activity and therapeutic efficacy.

Case Studies

- In Vitro Studies : A study evaluating the cytotoxic effects of this compound on various cancer cell lines demonstrated a concentration-dependent decrease in cell viability at IC50 values comparable to established chemotherapeutics .

- Molecular Docking Studies : Computational analyses indicated that the compound effectively binds to target proteins involved in oncogenic signaling pathways, suggesting a mechanism for its anticancer effects .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing ethyl 2-(3-phenoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by functionalization. For example:

Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol .

Amidation : Coupling the thiazole intermediate with 3-phenoxybenzoyl chloride using a base like triethylamine (TEA) in dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Critical parameters : Temperature control (<5°C during amidation), solvent polarity (DMF for solubility), and catalyst selection (TEA for acid scavenging) directly impact purity (85–92% yield) .

Q. Which characterization techniques are essential for verifying the structure and purity of this compound?

- Analytical workflow :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., phenyl protons at δ 7.2–7.5 ppm, ester carbonyl at δ 165–170 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 465.12) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% using a C18 column with acetonitrile/water gradient .

Q. What preliminary biological activities are associated with structurally similar thiazole derivatives?

- Observed activities :

- Anti-inflammatory : Inhibition of COX-2 (IC = 1.2–3.8 µM) in analogs with electron-withdrawing substituents .

- Anticancer : Apoptosis induction in MCF-7 cells via caspase-3 activation (EC = 8.5 µM) in compounds with para-substituted phenyl groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to resolve low yields in the final amidation step?

- Troubleshooting approach :

- Solvent screening : Replace DCM with THF to enhance nucleophilicity of the amine intermediate .

- Catalyst optimization : Use 4-dimethylaminopyridine (DMAP) to accelerate acylation kinetics .

- In-situ monitoring : Employ thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress and isolate byproducts .

Q. How to address contradictions in reported biological activities of structurally analogous compounds?

- Case study : Discrepancies in COX-2 inhibition (IC ranging from 1.2–12 µM) may arise from:

- Stereoelectronic effects : Electron-donating groups (e.g., -OCH) reduce activity by destabilizing enzyme binding .

- Assay variability : Standardize protocols (e.g., enzyme source, incubation time) to ensure reproducibility .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- In-silico strategies :

- Molecular docking : AutoDock Vina predicts binding affinity (−9.2 kcal/mol) to EGFR kinase, guided by hydrophobic interactions with Leu788 and Val726 .

- Quantum mechanical calculations : DFT (B3LYP/6-31G*) optimizes geometry and identifies reactive sites (e.g., C5-thiazole for electrophilic substitution) .

Methodological Recommendations

- Synthetic reproducibility : Pre-dry solvents (e.g., DCM over molecular sieves) to avoid hydrolysis of acid chloride intermediates .

- Data validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .

- Biological assays : Include positive controls (e.g., celecoxib for COX-2) and triplicate runs to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.